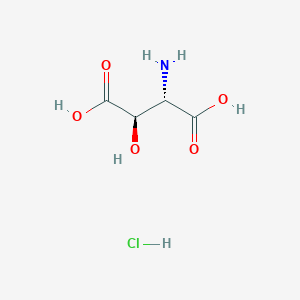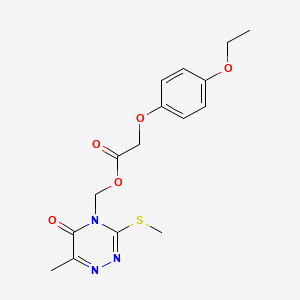
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide, also known as DCDMS, is a chemical compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative and is commonly used as a reagent for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is not fully understood. However, it is believed that the compound reacts with amino groups in proteins and peptides to form sulfonamide derivatives. This reaction can be used to modify the properties of proteins and peptides, such as their solubility and stability.
Biochemical and Physiological Effects:
This compound has been shown to have an inhibitory effect on the activity of some enzymes, such as carbonic anhydrase and cholinesterase. It has also been shown to have an effect on the immune system, specifically on the production of cytokines. However, the physiological effects of this compound are not well understood.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in lab experiments is its high reactivity with amino groups in proteins and peptides. This reactivity allows for the modification of the properties of these molecules, which can be useful in various research applications. However, one of the limitations of using this compound is its potential toxicity. The compound can be harmful if ingested or inhaled, and precautions should be taken when handling it.
Future Directions
There are several future directions for the use of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide in scientific research. One potential direction is the development of new methods for the synthesis of organic compounds using this compound as a reagent. Another direction is the investigation of the physiological effects of this compound, particularly its effect on the immune system. Additionally, the use of this compound as a derivatizing agent for the analysis of other molecules, such as carbohydrates and lipids, could also be explored.
Conclusion:
In conclusion, this compound is a useful compound in scientific research applications. Its high reactivity with amino groups in proteins and peptides allows for the modification of these molecules, which can be useful in various research applications. However, precautions should be taken when handling the compound due to its potential toxicity. There are several future directions for the use of this compound in scientific research, including the development of new methods for the synthesis of organic compounds and investigation of its physiological effects.
Synthesis Methods
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide can be synthesized by reacting 2,5-dichloro-3,6-dimethylbenzenesulfonyl chloride with ammonia. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
Scientific Research Applications
2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide has been widely used in scientific research applications. It is commonly used as a reagent for the synthesis of various organic compounds such as sulfonamides, amides, and ureas. This compound is also used as a derivatizing agent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS).
Properties
IUPAC Name |
2,5-dichloro-3,6-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCILCWXJRGQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)S(=O)(=O)N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2642859.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-bromobenzoate](/img/structure/B2642865.png)
![tert-butyl 2-oxospiro[1H-pyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate](/img/structure/B2642866.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)




![N1-(isoxazol-3-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2642876.png)
![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)

